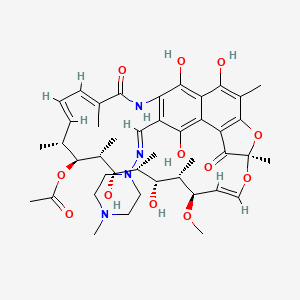
25-Deacetyl-21-Acetyl Rifampicin
Description
25-Deacetyl-21-Acetyl Rifampicin (CAS: 1416773-22-2) is a structural derivative of the antibiotic rifampicin, characterized by the deacetylation at position 25 and acetylation at position 21 of the parent molecule. This modification alters its pharmacokinetic (PK) and physicochemical properties compared to rifampicin. Its molecular weight is 822.95 g/mol, as reported in impurity catalogs .
Propriétés
IUPAC Name |
[(7R,9E,11R,12S,13R,14R,15S,16R,17S,18R,19E,21E)-2,13,15,27,29-pentahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-26-[(E)-(4-methylpiperazin-1-yl)iminomethyl]-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-17-yl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C43H58N4O12/c1-21-12-11-13-22(2)42(55)45-33-28(20-44-47-17-15-46(9)16-18-47)37(52)30-31(38(33)53)36(51)26(6)40-32(30)41(54)43(8,59-40)57-19-14-29(56-10)23(3)34(49)24(4)35(50)25(5)39(21)58-27(7)48/h11-14,19-21,23-25,29,34-35,39,49-53H,15-18H2,1-10H3,(H,45,55)/b12-11+,19-14+,22-13+,44-20+/t21-,23-,24-,25-,29-,34+,35+,39+,43-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMPRCJHFVWRAND-GKFDBJHDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C=CC=C(C(=O)NC2=C(C(=C3C(=C2O)C(=C(C4=C3C(=O)C(O4)(OC=CC(C(C(C(C(C(C1OC(=O)C)C)O)C)O)C)OC)C)C)O)O)C=NN5CCN(CC5)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1/C=C/C=C(/C(=O)NC2=C(C(=C3C(=C2O)C(=C(C4=C3C(=O)[C@@](O4)(O/C=C/[C@H]([C@H]([C@@H]([C@H]([C@@H]([C@H]([C@H]1OC(=O)C)C)O)C)O)C)OC)C)C)O)O)/C=N/N5CCN(CC5)C)\C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H58N4O12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
822.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 25-Deacetyl-21-Acetyl Rifampicin typically involves the modification of rifampicin through specific chemical reactions. One common method is the acetylation of 25-Deacetyl Rifampicin at the 21st position. This process can be carried out using acetic anhydride in the presence of a base such as pyridine .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Continuous flow synthesis methods have been explored to improve efficiency and reduce costs. These methods involve the use of microreactors to carry out the acetylation reactions in a controlled manner, resulting in higher yields and purity .
Analyse Des Réactions Chimiques
Types of Reactions
25-Deacetyl-21-Acetyl Rifampicin undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: Substitution reactions can occur at various positions on the molecule, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are used for substitution reactions.
Major Products Formed
Applications De Recherche Scientifique
25-Deacetyl-21-Acetyl Rifampicin has several scientific research applications:
Mécanisme D'action
The mechanism of action of 25-Deacetyl-21-Acetyl Rifampicin is similar to that of rifampicin. It inhibits DNA-dependent RNA polymerase in bacterial cells, thereby suppressing RNA synthesis. This action effectively halts bacterial replication and leads to the death of the bacterial cells . The compound targets the β-subunit of the RNA polymerase enzyme, which is crucial for its function .
Comparaison Avec Des Composés Similaires
Structural and Molecular Comparisons with Similar Compounds
Key Structural Modifications
The table below summarizes structural differences between 25-Deacetyl-21-Acetyl Rifampicin and related rifamycin derivatives:
*Derived from rifampicin-d3 (MW 825.96) ; †Isotopic variant (25-Desacetyl Rifampicin-d4) ; ‡Molecular weight approximated for rifabutin metabolite .
Physicochemical Properties
- LogP and Solubility : The cyclic acetal derivative (CAS 51757-21-2) has a higher LogP (5.39) compared to rifampicin (LogP ~3.5), suggesting increased lipophilicity . Acetylation at C21 in this compound may further enhance membrane permeability but reduce aqueous solubility.
- Hydrogen Bonding: The parent rifampicin has 2 hydrogen bond donors and 12 acceptors, while this compound retains similar donor capacity but may alter acceptor sites due to acetyl group introduction.
Pharmacokinetic and Metabolic Comparisons
Pharmacokinetic Profiles
- 25-Desacetyl Rifampicin : A primary metabolite of rifampicin, it exhibits 40-50% lower AUC and Cmax than the parent drug due to reduced intestinal absorption and faster clearance .
- 25-O-Desacetylrifabutin : As a rifabutin metabolite, it demonstrates prolonged half-life compared to rifabutin, attributed to slower hepatic metabolism .
- This compound: No direct PK data are available, but structural similarities suggest intermediate metabolic stability between rifampicin and 25-desacetyl derivatives.
Metabolic Pathways
- Rifampicin undergoes hepatic deacetylation via esterases to form 25-desacetyl rifampicin, which is less active against Mycobacterium tuberculosis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


